Plasmon-Driven Conversion Rate and Temperature Independence Differentiates NMSB from Non-Thiolated Secondary Amides
Under plasmonic excitation (785 nm laser) on gold nanoparticle aggregates, NMSB exhibits a hot electron-mediated conversion to p-mercaptobenzamide and p-mercaptobenzonitrile with a reaction rate that shows negligible dependence on external temperature [1]. This behavior contrasts sharply with non-thiolated secondary amides, which typically require thermal activation or undergo different reaction manifolds under similar conditions. The absence of a superlinear relationship between reaction rate constant and laser power density further confirms a non-thermal, hot electron-driven mechanism unique to NMSB's thiol-anchored secondary amide structure [1].
| Evidence Dimension | Temperature dependence of plasmon-driven reaction rate |
|---|---|
| Target Compound Data | Negligible dependence on external temperature; non-thermal, hot electron-mediated pathway |
| Comparator Or Baseline | Non-thiolated secondary amides (e.g., N-methylbenzamide, CAS 613-93-4) |
| Quantified Difference | Thermal activation required for non-thiolated amides; NMSB reaction proceeds via hot electrons without significant thermal contribution |
| Conditions | Plasmonic excitation (785 nm) on gold nanoparticle aggregates; SERS monitoring |
Why This Matters
This mechanistic distinction enables NMSB to serve as a selective probe for hot electron-driven catalysis, a property not shared by its non-thiolated amide counterparts, thereby guiding procurement for plasmonic research applications.
- [1] Dutta, A., Ončák, M., Izadi, F., Arthur-Baidoo, E., Ameixa, J., Denifl, S., & Bald, I. (2024). Plasmon-driven chemical transformation of a secondary amide probed by surface enhanced Raman scattering. Communications Chemistry, 7, 188. View Source
